Elucidating the Molecular Architecture of Methyl 4-oxopiperidine-3-carboxylate: A Technical Guide
Elucidating the Molecular Architecture of Methyl 4-oxopiperidine-3-carboxylate: A Technical Guide
For Immediate Release
A Deep Dive into the Structural Verification of a Key Pharmaceutical Intermediate
This technical guide provides an in-depth exploration of the methodologies and analytical reasoning required for the comprehensive structure elucidation of methyl 4-oxopiperidine-3-carboxylate, a pivotal heterocyclic building block in modern drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document synthesizes foundational analytical principles with practical, field-proven insights to establish a self-validating framework for structural confirmation.
Introduction: The Significance of a Privileged Scaffold
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal template for interacting with biological targets. Methyl 4-oxopiperidine-3-carboxylate, as a bifunctional molecule incorporating a ketone, an ester, and a secondary amine, offers multiple points for synthetic diversification, rendering it a valuable starting material for the synthesis of complex drug candidates.[1] Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent drug development efforts are built.
Foundational Analysis: A Multi-Modal Spectroscopic Approach
The elucidation of a novel or synthesized small molecule is a puzzle solved by the convergence of evidence from multiple analytical techniques.[2] For methyl 4-oxopiperidine-3-carboxylate, a comprehensive analysis relies on three pillars of spectroscopic investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique probes different aspects of the molecule's constitution, and together they provide a detailed and robust structural picture.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the molecular skeleton.[3]
1.1: Proton (¹H) NMR Spectroscopy: A Proton's-Eye View
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| NH | 2.0 - 4.0 | Broad Singlet (br s) | 1H | The proton on the nitrogen is exchangeable, leading to a broad signal. Its chemical shift can vary depending on solvent and concentration. |
| C3-H | 3.5 - 3.8 | Triplet (t) or Doublet of Doublets (dd) | 1H | This proton is adjacent to the electron-withdrawing carbonyl group of the ester and the ketone, shifting it downfield. It will be split by the neighboring protons on C2. |
| O-CH₃ | 3.7 | Singlet (s) | 3H | The three equivalent protons of the methyl ester are not coupled to any other protons, resulting in a singlet. The electronegative oxygen atom shifts this signal downfield. |
| C2-H₂ | 3.2 - 3.5 | Multiplet (m) | 2H | These protons are adjacent to the nitrogen atom and the chiral center at C3, making them diastereotopic. They will show complex splitting patterns due to coupling with the C3-H and each other. |
| C5-H₂ & C6-H₂ | 2.5 - 3.0 | Multiplet (m) | 4H | These methylene protons are part of the piperidine ring and will exhibit complex splitting due to coupling with each other and adjacent protons. |
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Sample Preparation: Dissolve approximately 5-10 mg of methyl 4-oxopiperidine-3-carboxylate hydrochloride in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. The hydrochloride salt is often used to improve solubility in polar solvents.[4]
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Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
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Spectral Interpretation: Integrate the peaks to determine the relative number of protons, analyze the chemical shifts to infer the electronic environment of the protons, and interpret the splitting patterns (multiplicity) to determine the connectivity of the protons.
1.2: Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Ketone) | 200 - 210 | The carbonyl carbon of the ketone is highly deshielded and appears far downfield. |
| C=O (Ester) | 168 - 175 | The carbonyl carbon of the ester is also deshielded but typically appears slightly upfield from a ketone carbonyl. |
| C3 | 50 - 60 | This carbon is attached to two electron-withdrawing carbonyl groups, shifting it downfield. |
| O-CH₃ | 52 | The carbon of the methyl ester is attached to an electronegative oxygen atom. |
| C2, C6 | 45 - 55 | These carbons are adjacent to the nitrogen atom. |
| C5 | 35 - 45 | This methylene carbon is further from the electron-withdrawing groups. |
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
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Instrument Setup: Utilize a high-field NMR spectrometer with a broadband probe.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each non-equivalent carbon atom.
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Data Processing: Process the FID similarly to the ¹H NMR spectrum.
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Spectral Interpretation: Correlate the number of peaks with the number of carbon atoms in the proposed structure and use chemical shift tables and predictive software to assign each peak to a specific carbon atom.
Part 2: Mass Spectrometry (MS) - Weighing the Molecule and Its Fragments
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Expected Mass Spectrum Data
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Molecular Ion (M⁺): For methyl 4-oxopiperidine-3-carboxylate (C₇H₁₁NO₃), the expected molecular weight is 157.17 g/mol . In an electron ionization (EI) mass spectrum, a peak at m/z = 157 would correspond to the molecular ion.
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Key Fragmentation Patterns: As a beta-keto ester, characteristic fragmentation patterns are expected.[2]
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Loss of methoxy group (-OCH₃): A peak at m/z = 126 (157 - 31).
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Loss of carbomethoxy group (-COOCH₃): A peak at m/z = 98 (157 - 59).
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Alpha-cleavage adjacent to the ketone: Cleavage of the bonds next to the carbonyl group is a common fragmentation pathway for cyclic ketones.[5]
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
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Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragments, which in turn supports the overall molecular structure.
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Probing the Functional Groups
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected FTIR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3500 | Stretching |
| C-H (sp³) | 2850 - 3000 | Stretching |
| C=O (Ketone) | 1705 - 1725 | Stretching |
| C=O (Ester) | 1735 - 1750 | Stretching |
| C-O (Ester) | 1000 - 1300 | Stretching |
| C-N (Amine) | 1020 - 1250 | Stretching |
The presence of strong absorption bands in the carbonyl region (1700-1750 cm⁻¹) is a key indicator for both the ketone and ester functional groups. The N-H stretch will confirm the presence of the secondary amine.
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Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal.
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Data Acquisition: The sample is placed in the path of an infrared beam, and the transmitted or reflected light is measured by a detector.
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Data Processing: A Fourier transform is applied to the raw data to generate the infrared spectrum.
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Spectral Interpretation: The absorption bands in the spectrum are correlated with specific functional groups using correlation charts. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for the molecule as a whole.
Synthesis of Evidence and Final Structure Confirmation
The definitive structure elucidation of methyl 4-oxopiperidine-3-carboxylate is achieved by the congruent interpretation of data from all three spectroscopic techniques.
Figure 1: A workflow diagram illustrating the integrated approach to the structure elucidation of methyl 4-oxopiperidine-3-carboxylate.
The ¹H and ¹³C NMR data provide the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation. FTIR confirms the presence of the key functional groups. When all data points are in agreement with the proposed structure and inconsistent with other plausible isomers, the structure is considered elucidated with a high degree of confidence.
Conclusion
The structural elucidation of methyl 4-oxopiperidine-3-carboxylate is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers and drug development professionals can confidently verify the molecular architecture of this and other vital chemical entities, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. 99329-51-8|Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. 4-氧代-3-哌啶羧酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride|lookchem [lookchem.com]
- 5. Methyl 4-oxopiperidine-3-carboxylate | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]
